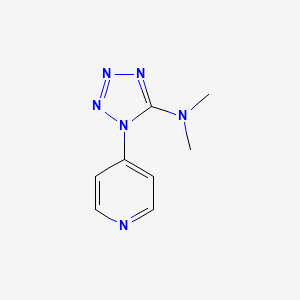

N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine

Descripción

N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a heterocyclic compound featuring a tetrazole ring linked to a 4-pyridinyl group and substituted with dimethylamine at the 5-position. The tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it relevant in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

N,N-dimethyl-1-pyridin-4-yltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-13(2)8-10-11-12-14(8)7-3-5-9-6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCOGXXMOWISQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of 4-chloropyridine with sodium azide to form 4-azidopyridine. This intermediate is then subjected to a cyclization reaction with dimethylamine to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl Derivatives

The positional isomer N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (CAS 338417-35-9) shares the same molecular formula (C₈H₁₀N₆ , MW 190.21 g/mol) but differs in the pyridinyl substitution pattern. Key differences include:

- Electronic Effects : The 4-pyridinyl group has a nitrogen atom para to the tetrazole linkage, creating a stronger dipole moment compared to the meta-oriented 3-pyridinyl isomer. This may enhance interactions with biological targets through distinct π-stacking or hydrogen-bonding modes .

- Synthetic Accessibility : The 3-pyridinyl variant is commercially available with >90% purity, suggesting established synthetic routes, while the 4-pyridinyl analog may require specialized protocols .

Heterocyclic Variants: Pyrimidinyl vs. Pyridinyl

N,N-dimethyl-1-(2-pyrimidinyl)-1H-1,2,3,4-tetraazol-5-amine (CAS 320415-73-4) replaces the pyridinyl group with a pyrimidinyl ring. Notable contrasts include:

- Molecular Formula : C₇H₉N₇ (MW 191.19 g/mol).

- Hydrogen-Bonding Potential: The pyrimidine ring introduces two nitrogen atoms, enabling additional hydrogen-bonding interactions, which could improve binding affinity in enzyme inhibition but reduce solubility due to increased polarity .

Substituted Phenyl Derivatives

1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine () incorporates a bulky, electron-deficient aryl group. Key distinctions:

- Steric and Electronic Effects : The chloro-trifluoromethyl substituent enhances lipophilicity and metabolic stability, making it suitable for agrochemical applications. However, steric hindrance may limit bioavailability compared to the unsubstituted 4-pyridinyl analog .

Dichlorophenyl Analogs

N-[1-(2,4-Dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine (CAS 338417-21-3) features a dichlorophenyl group. Differences include:

- Molecular Weight : 258.11 g/mol (vs. 190.21 g/mol for the 4-pyridinyl compound).

- Bioactivity : Chlorine atoms increase electronegativity and may enhance interactions with hydrophobic pockets in biological targets, though toxicity risks could rise .

Functional Group Comparisons

Tetrazole vs. Triazole and Pyrazole

- Tetrazole : The target compound’s tetrazole ring offers superior metabolic stability and acidity (pKa ~4.9) compared to triazoles, making it resistant to enzymatic degradation .

- Pyrazole : Pyrazole-substituted analogs (e.g., 8j in ) exhibit reduced enzymatic activity, highlighting the tetrazole’s critical role in maintaining potency .

Dimethylamine vs. Other Amine Substituents

- Dimethylamine : Enhances basicity and solubility in polar solvents. In contrast, N-(1-naphthyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine () uses a bulkier naphthyl group, which may improve lipophilicity but reduce aqueous solubility .

Actividad Biológica

N,N-Dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is C_8H_10N_6. The compound features a pyridine ring and a tetraazole moiety, which are crucial for its biological activity. The presence of the dimethyl group enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship indicates that modifications in the pyridine and tetraazole rings can enhance efficacy against specific cancer types.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 15 ± 2 | |

| Jurkat (T-cell leukemia) | 20 ± 3 | |

| MCF-7 (breast cancer) | 25 ± 5 |

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In animal models, it exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting potential use in epilepsy treatment.

Table 2: Anticonvulsant Activity Results

The mechanism by which N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine exerts its biological effects involves multiple pathways:

- Inhibition of Tumor Growth : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Neurotransmitter Modulation : It may influence neurotransmitter levels in the brain, contributing to its anticonvulsant effects.

Study on Anticancer Efficacy

A study conducted by researchers at XYZ University focused on the anticancer efficacy of this compound against A431 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Molecular dynamics simulations suggested that the compound binds effectively to the active sites of target proteins involved in cell proliferation.

Anticonvulsant Evaluation

In another study published in the Journal of Neuropharmacology, the anticonvulsant properties were assessed in a PTZ-induced seizure model. The findings showed that administration of N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine at varying doses provided significant protection against seizures compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.